3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one is a heterocyclic organic compound that belongs to the class of benzofuranone derivatives with an adamantyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one typically involves the condensation of 1-adamantylamine with a suitable benzofuranone precursor under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is then heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted benzofuranone compounds .
Scientific Research Applications
3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The adamantyl moiety enhances the compound’s stability and lipophilicity, allowing it to effectively interact with biological membranes and proteins. The benzofuranone core can engage in various biochemical interactions, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(1-adamantylamino)methylene]-2-benzofuran-1(3H)-one
- 3-[(1-adamantylamino)methylene]-2-benzothiophene-1(3H)-one
- 3-[(1-adamantylamino)methylene]-2-benzimidazole-1(3H)-one
Uniqueness
Compared to similar compounds, this compound stands out due to its unique benzofuranone core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-adamantyliminomethyl)-2-benzofuran-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c21-18-16-4-2-1-3-15(16)17(22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,11-14,21H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQFSJSHIYOINC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N=CC4=C5C=CC=CC5=C(O4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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